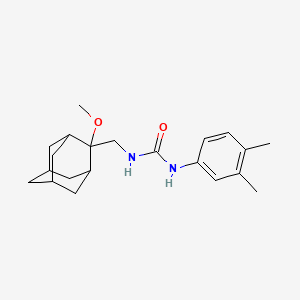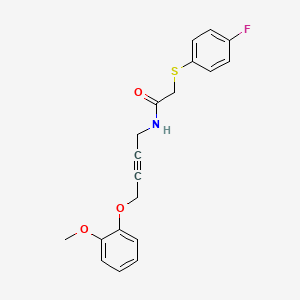
2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and proliferation. It has also been found to inhibit the activity of p38 MAPK, a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide have been extensively studied. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, the compound has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide in lab experiments is its high potency and selectivity. The compound has been shown to exhibit potent anti-cancer and anti-inflammatory activity at low concentrations. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide. One of the areas of interest is the development of more efficient and scalable synthesis methods for the compound. Another area of research is the identification of its specific targets and signaling pathways, which could lead to the development of more targeted therapies. Additionally, the compound could be further studied for its potential applications in other diseases such as cardiovascular and metabolic disorders.
Méthodes De Synthèse
The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide has been reported in several research articles. One of the most common methods involves the reaction of 4-fluorothiophenol with 4-(2-methoxyphenoxy)but-2-yn-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-(2-bromoethyl)acetamide to obtain the final product.
Applications De Recherche Scientifique
2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, the compound has shown promising results in treating neurological disorders such as Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-23-17-6-2-3-7-18(17)24-13-5-4-12-21-19(22)14-25-16-10-8-15(20)9-11-16/h2-3,6-11H,12-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIYXAGHOUBWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

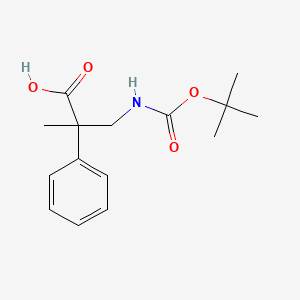
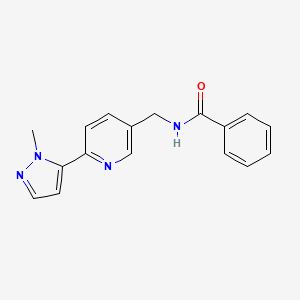
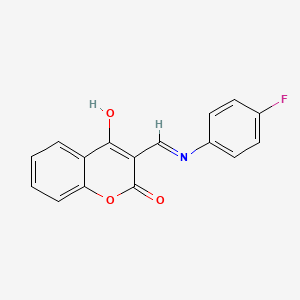
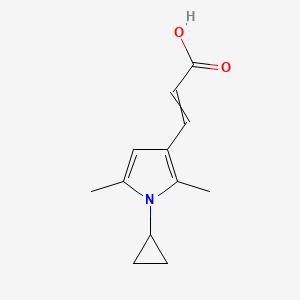
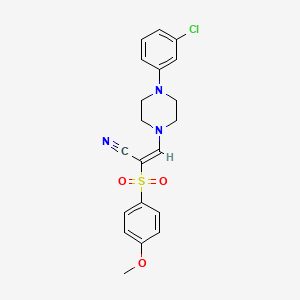
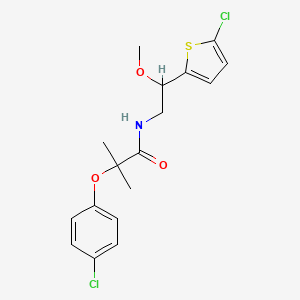
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2539314.png)
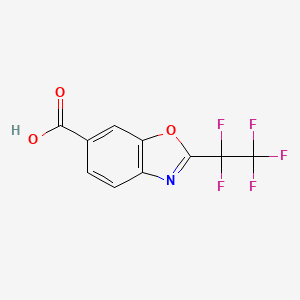
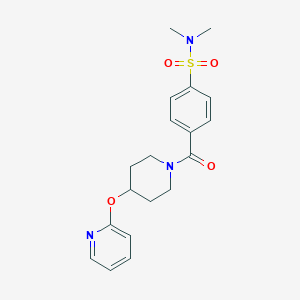
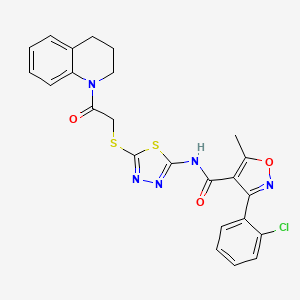
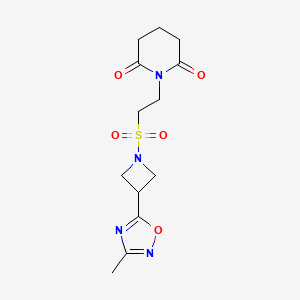
![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2539322.png)
